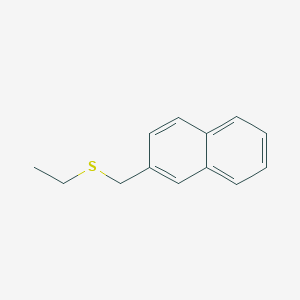

2-(Ethylsulfanylmethyl)naphthalene

Description

Properties

IUPAC Name |

2-(ethylsulfanylmethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14S/c1-2-14-10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNNYYPYTAOOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylsulfanylmethyl)naphthalene typically involves the introduction of an ethylsulfanyl group to a naphthalene derivative. One common method is through the reaction of 2-(bromomethyl)naphthalene with ethanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylsulfanylmethyl)naphthalene can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the naphthalene ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sulfuric acid, nitric acid, aluminum chloride as catalysts.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced naphthalene derivatives.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

2-(Ethylsulfanylmethyl)naphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its cytotoxic and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanylmethyl)naphthalene involves its interaction with various molecular targets. The ethylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed biological activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(ethylsulfanylmethyl)naphthalene with its structural analogs:

Key Observations:

- Hydrophobicity : Alkyl-substituted derivatives (e.g., 2-ethylnaphthalene) exhibit high hydrophobicity, while sulfonyl groups (e.g., 2-(ethenylsulfonyl)naphthalene) increase polarity .

- Reactivity : Thiol (-SH) and sulfonyl (-SO₂-) groups enhance electrophilic reactivity compared to alkylthio (-S-R) substituents .

Toxicological Profiles

While direct toxicological data for this compound are unavailable, insights can be drawn from related compounds:

- Sulfur-Containing Derivatives : Thiols (e.g., 2-naphthalenethiol) may pose higher acute toxicity due to reactive sulfhydryl groups, whereas sulfonyl derivatives often exhibit lower volatility and slower metabolic degradation .

Q & A

Q. What are the primary systemic effects observed in experimental animals exposed to 2-(ethylsulfanylmethyl)naphthalene, and how are these outcomes methodologically assessed?

Systemic effects (e.g., respiratory, hepatic, renal) are evaluated through controlled exposure studies in laboratory mammals. Data extraction includes dose-response relationships, histopathological analysis, and biomarkers (e.g., enzyme activity, oxidative stress markers). Studies must adhere to inclusion criteria such as route of exposure (inhalation, oral, dermal) and health outcome measurement, as outlined in risk-of-bias questionnaires .

Q. How is the toxicokinetic profile of this compound characterized in mammalian models?

Toxicokinetics are assessed via mass spectrometry or radiolabeling to track absorption, distribution, metabolism (e.g., cytochrome P450-mediated oxidation), and excretion. Critical parameters include half-life, bioaccumulation potential, and metabolite identification (e.g., sulfoxide or glutathione conjugates). Studies must report randomization of administered doses and allocation concealment to minimize bias .

Q. What biomarkers are validated for monitoring human exposure to naphthalene derivatives, and what analytical techniques are recommended?

Hemoglobin adducts (e.g., naphthalene oxide adducts) and urinary metabolites (e.g., 1,2-dihydroxynaphthalene) serve as biomarkers. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Studies should confirm biomarker stability under physiological conditions and cross-validate results across cohorts .

Advanced Research Questions

Q. How can conflicting data on the carcinogenic potential of this compound be resolved through systematic review methodologies?

Apply the ATSDR framework:

- Step 1 : Define inclusion criteria (e.g., species, exposure duration).

- Step 2 : Conduct a literature search using Boolean strings (e.g., "naphthalene derivatives AND carcinogenicity NOT industrial") .

- Step 5 : Assess risk of bias via standardized tools (e.g., Table C-7 for animal studies, focusing on dose randomization and outcome reporting) .

- Step 7 : Rate confidence levels (High/Moderate/Low) based on consistency and study quality .

Q. What experimental designs are optimal for evaluating the interaction between this compound and co-pollutants in inducing oxidative stress?

Use factorial design studies to test synergistic effects. For example:

Q. What computational models are suitable for predicting the environmental fate of this compound, and how are they parameterized?

Use fugacity models (e.g., EQC Level III) with input parameters:

- Log Kow : Measured via shake-flask method.

- Henry’s Law constant : Derived from vapor pressure and solubility data.

- Biodegradation rates : Obtained from OECD 301F tests. Validate models against monitoring data from contaminated sites .

Methodological Guidance

Q. How should researchers address gaps in chronic toxicity data for this compound?

- Proposal 1 : Conduct lifetime bioassays in rodents, using the NTP protocol (e.g., 24-month exposure, histopathological endpoints).

- Proposal 2 : Apply read-across strategies using data from structurally analogous compounds (e.g., 2-methylnaphthalene), ensuring mechanistic similarity (e.g., shared metabolic activation pathways) .

Q. What strategies enhance the reproducibility of in vitro assays for naphthalene derivative toxicity?

- Use primary cells (e.g., human bronchial epithelial cells) over immortalized lines.

- Standardize culture conditions (e.g., serum-free media, air-liquid interface for inhalation studies).

- Include positive controls (e.g., naphthoquinone for oxidative stress assays) and validate findings with orthogonal methods (e.g., comet assay + γ-H2AX staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.